Cas no 79950-42-8 (3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde)

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde structure
79950-42-8 structure
商品名:3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
CAS番号:79950-42-8
MF:C10H10O2
メガワット:162.185203075409
MDL:MFCD00100646
CID:556977
PubChem ID:2775156

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Allyl-3-hydroxybenzaldehyde
    • 3-hydroxy-2-prop-2-enylbenzaldehyde
    • Benzaldehyde,3-hydroxy-2-(2-propen-1-yl)-
    • AK122190
    • 3-Hydroxy-2-(prop-2-en-1-yl)benzaldehyde
    • 2-allyl-3hydroxybenzaldehyde
    • 2-allyl-3-hydroxy-benzaldehyde
    • 2-allyl-3-hydroxy benzaldehyde
    • 3-hydroxy-2-allyl benzaldehyde
    • QVHRAGBOMUXWRI-UHFFFAOYSA-N
    • BCP24264
    • FCH918621
    • 3-oxidanyl-2-prop-2-enyl-benzaldehyde
    • OR21984
    • RP02238
    • 3-hydroxy-2-prop-2-en-1
    • 3-hydroxy-2-prop-2-en-1-ylbenzaldehyde
    • PS-4188
    • 79950-42-8
    • MFCD00100646
    • FT-0641740
    • CS-0028564
    • A839792
    • 2-allyl-3-hydroxybenzaldehyde, AldrichCPR
    • DTXSID00379420
    • 2-allyl-3-hydroxy-benzaldehyde;2-Allyl-3-hydroxybenzaldehyde
    • EX-A1415
    • AMY22038
    • AC-33242
    • Benzaldehyde, 3-hydroxy-2-(2-propenyl)-
    • AKOS006229614
    • J-507715
    • SCHEMBL431551
    • 3-Hydroxy-2-(2-propen-1-yl)benzaldehyde (ACI)
    • Benzaldehyde, 3-hydroxy-2-(2-propenyl)- (9CI)
    • DB-020356
    • 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
    • MDL: MFCD00100646
    • インチ: 1S/C10H10O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2-3,5-7,12H,1,4H2
    • InChIKey: QVHRAGBOMUXWRI-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(CC=C)=C(O)C=CC=1

計算された属性

  • せいみつぶんしりょう: 162.06800
  • どういたいしつりょう: 162.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 37.3

じっけんとくせい

  • 密度みつど: 1.126±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 102-103 ºC (dichloromethane hexane )
  • ふってん: 274.4±25.0 ºC (760 Torr),
  • フラッシュポイント: 114.6±15.8 ºC,
  • 屈折率: 1.593
  • ようかいど: 極微溶性(0.75 g/l)(25ºC)、
  • PSA: 37.30000
  • LogP: 1.93320

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde セキュリティ情報

  • 危険カテゴリコード: 36
  • セキュリティの説明: 26
  • 危険物標識: Xi

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde 税関データ

  • 税関コード:2912499000
  • 税関データ:

    中国税関番号:

    2912499000

    概要:

    291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、テトラホルムアルデヒド外観

    要約:

    291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_320032-250mg
2-Allyl-3-hydroxybenzaldehyde
79950-42-8
250mg
¥2574.0 2022-12-29
AK Scientific
Y4123-100mg
2-Allyl-3-hydroxybenzaldehyde, containing 200ppm MEHQ
79950-42-8 98% (GC)
100mg
$41 2023-09-15
AK Scientific
Y4123-1g
2-Allyl-3-hydroxybenzaldehyde, containing 200ppm MEHQ
79950-42-8 98% (GC)
1g
$146 2023-09-15
Chemenu
CM100906-5g
2-allyl-3-hydroxybenzaldehyde
79950-42-8 95%
5g
$520 2024-07-23
Chemenu
CM100906-10g
2-allyl-3-hydroxybenzaldehyde
79950-42-8 95%
10g
$402 2022-09-28
Enamine
BBV-38356367-5.0g
3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
79950-42-8 95%
5.0g
$5264.0 2022-12-29
AstaTech
79756-0.25/G
2-ALLYL-3-HYDROXYBENZALDEHYDE
79950-42-8 95%
0.25/G
$55 2022-12-29
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Y50720-1g
2-ALLYL-3-HYDROXYBENZALDEHYDE
79950-42-8 95%
1g
¥790.00 2022-12-29
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_320032-5g
2-allyl-3-hydroxybenzaldehyde
79950-42-8
5g
¥6688.0 2022-12-29
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
Bellen015300-5g
2-amino-4,6-dichlorotriazine
79950-42-8 95%
5g
¥3060.0 2023-09-15

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate
2.1 Solvents: Decalin ;  reflux
リファレンス
tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-Oxoisochromans
Chang, Meng-Yang ; et al, Synthesis, 2021, 53(3), 527-537

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
3.1 24 h, 180 °C
リファレンス
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

ごうせいかいろ 3

はんのうじょうけん
1.1 10 min, 240 °C; 240 °C → rt
リファレンス
Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-Quinagolide
Chavan, Subhash P. ; et al, Organic Letters, 2018, 20(22), 7011-7014

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
2.1 24 h, 180 °C
リファレンス
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Decalin ;  9.5 h, 40 bar, 250 °C
リファレンス
Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow
Garcia-Lacuna, Jorge; et al, Organic & Biomolecular Chemistry, 2019, 17(43), 9489-9501

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
1.3 Solvents: Acetic anhydride ;  2 h, 140 °C
2.1 Reagents: Guanidine hydrochloride ,  Potassium tert-butoxide Solvents: Ethanol ;  rt; 30 min, rt
2.2 Solvents: Dichloromethane ;  1.5 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
3.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
4.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
5.1 24 h, 180 °C
リファレンス
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: N,N-Dimethylaniline ;  230 °C
リファレンス
Total synthesis of quinocarcinol methyl ester
Danishefsky, Samuel J.; et al, Journal of the American Chemical Society, 1985, 107(5), 1421-3

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C
リファレンス
Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine
Vargas, Didier F.; et al, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  3 h, reflux
2.1 Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C
リファレンス
Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine
Vargas, Didier F.; et al, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Guanidine hydrochloride ,  Potassium tert-butoxide Solvents: Ethanol ;  rt; 30 min, rt
1.2 Solvents: Dichloromethane ;  1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
2.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
4.1 24 h, 180 °C
リファレンス
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

ごうせいかいろ 11

はんのうじょうけん
1.1 -
1.2 Reagents: Decalin
リファレンス
Synthesis of Substituted 2,3-Benzodiazepines
Chan, Chieh-Kai; et al, Journal of Organic Chemistry, 2016, 81(20), 9836-9847

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Arenecarbaldehydes: synthesis by C-C bond formation
Oestreich, M., Science of Synthesis, 2007, 25, 667-688

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde Raw materials

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde Preparation Products

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:79950-42-8)3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
A839792
清らかである:99%
はかる:1g
価格 ($):168.0